1-Chloro-3-(difluoromethoxy)-2-methylbenzene
Overview
Description
1-Chloro-3-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group
Preparation Methods
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 1-chloro-2-methylbenzene, undergoes a reaction with difluoromethoxy reagents under specific conditions. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product. These methods often optimize reaction conditions, including temperature, pressure, and catalyst selection, to achieve the desired outcome.
Chemical Reactions Analysis
1-Chloro-3-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form phenolic derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the difluoromethoxy group.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals, including solvents, coatings, and polymers.
Mechanism of Action
The mechanism by which 1-Chloro-3-(difluoromethoxy)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.
Comparison with Similar Compounds
1-Chloro-3-(difluoromethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group. It may exhibit different reactivity and biological activity.
1-Chloro-3-(difluoromethoxy)-2,4-dimethylbenzene: This compound has an additional methyl group, which can influence its chemical properties and applications.
1-Chloro-3-(difluoromethoxy)-2-fluoro-5-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGVMDSZXIUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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